Product packaging for S 8307(Cat. No.:CAS No. 118393-93-4)

S 8307

Cat. No.: B037458
CAS No.: 118393-93-4
M. Wt: 363.2 g/mol
InChI Key: UISHOHGMISMAQN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S 8307 is a potent and cell-permeable inhibitor of Histone Deacetylase (HDAC) activity, specifically targeting Class I HDAC enzymes. Its primary research value lies in its ability to induce hyperacetylation of histone proteins, leading to a more relaxed chromatin structure and altered gene expression patterns. This mechanism makes it an invaluable tool for probing the role of epigenetic regulation in various biological processes, particularly in oncology. Researchers utilize this compound to study cell cycle arrest, differentiation, and the induction of apoptosis in cancer cell lines. By modulating the acetylation status of histones and non-histone proteins, this compound helps elucidate complex signaling pathways and validate HDACs as therapeutic targets. Its application extends to investigations in neurology, inflammation, and other diseases where epigenetic dysregulation is a key factor. For research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17Cl2N2NaO2 B037458 S 8307 CAS No. 118393-93-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

118393-93-4

Molecular Formula

C16H17Cl2N2NaO2

Molecular Weight

363.2 g/mol

IUPAC Name

sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate

InChI

InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

UISHOHGMISMAQN-UHFFFAOYSA-M

SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Other CAS No.

118393-93-4

Synonyms

2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
S 8307
S-8307

Origin of Product

United States

Discovery and Initial Characterization of S 8307

Origins of S-8307: Takeda's Benzylimidazole-5-acetic Acid Derivatives

The development of the first non-protein, small molecule angiotensin receptor blockers (ARBs) began in the late 1970s and early 1980s at Takeda Pharmaceutical Co. Ltd. in Osaka, Japan. uscourts.govucl.ac.be Researchers at Takeda, led by Furukawa and colleagues, discovered a series of nonpeptide 1-benzylimidazole-5-acetic acid derivatives that were capable of blocking the responses of angiotensin II (Ang II). ucl.ac.bewikipedia.org Among these early discoveries were S-8307 (also known as CV 2947) and S-8308 (CV 2961). ucl.ac.be

S-8307 is characterized by an imidazole (B134444) ring, a five-membered C3H4N2 ring, to which various chemical moieties are bonded. uscourts.gov Specifically, S-8307 features a chlorophenyl group attached via a methylene (B1212753) group at the 1-position, a butyl group (-C4H9) at the 2-position, a chlorine atom (-Cl) at the 4-position, and an acetic acid moiety (-CH2COOH) at the 5-position of the imidazole ring. uscourts.gov

Initial Identification as a Nonpeptide Angiotensin II Antagonist

S-8307 and its analog S-8308 were identified as weak, but selective, nonpeptide angiotensin II receptor antagonists. nih.govoup.comuoa.gr Early studies confirmed that these benzylimidazoles behaved as competitive antagonists of Ang II. oup.comoup.com In in vitro experiments, S-8307 was shown to displace [3H]angiotensin II from its specific binding sites in rat adrenal cortical membranes, exhibiting an IC50 of 4 x 10^-5 M. nih.gov In rabbit aorta, S-8307 competitively inhibited the contractile response to Ang II with a pA2 value of 5.49. nih.gov Importantly, at a concentration of 10^-4 M, S-8307 did not alter responses to norepinephrine (B1679862) or KCl, demonstrating its selectivity for Ang II receptors. nih.gov

In vivo studies further supported its specific Ang II antagonism. In pithed rats, S-8307 (at 100 mg/kg intravenously) significantly inhibited the pressor response to Ang II, while having no significant effect on responses to norepinephrine or isoproterenol. oup.com This pattern of inhibition was comparable to that observed with the peptide antagonist [Sar1,Ile8]AII. oup.com Although S-8307 and S-8308 had moderate potency, limited oral bioavailability, and a short duration of action, they were noted for their selective and competitive AT1 receptor antagonism without exhibiting partial agonistic properties. ucl.ac.bewikipedia.org

The initial characterization data for S-8307 are summarized in the table below:

Table 1: Initial Pharmacological Characterization of S-8307

ParameterValueTest SystemSource
IC50 (Ang II displacement)4 x 10^-5 MRat adrenal cortical membranes nih.gov
pA2 (Ang II inhibition)5.49Isolated rabbit aorta (contractile response) nih.gov
SelectivityNo effect on norepinephrine or KCl responses (at 10^-4 M)Isolated rabbit aorta nih.gov
Competitive AntagonismConfirmedIn vitro and in vivo models oup.comoup.com

S-8307's Position as a Pioneering Lead Compound in AT1 Receptor Antagonist Development

Despite its relatively weak potency and limited therapeutic value, S-8307, along with S-8308, played a pivotal role as a pioneering lead compound in the development of more potent and clinically useful AT1 receptor antagonists. uscourts.govwikipedia.orguoa.grpnas.org The discovery of these 1-benzylimidazole-5-acetic acid derivatives by Takeda provided the first examples of nonpeptide compounds with Ang II inhibitory effects. diva-portal.org

The breakthrough with S-8307 spurred further research, particularly by companies like DuPont and SmithKline Beecham. uscourts.govuni-regensburg.deahajournals.org Scientists at DuPont, using S-8307 as a lead, embarked on their own ARB research program with the goal of developing compounds with increased receptor-binding activity. uscourts.gov They hypothesized that S-8307 and S-8308 mimicked the C-terminal segment of Ang II when bound to the receptor. mdpi.comnih.gov Through systematic structural modifications, including the addition of a second phenyl group with a tetrazole group at the 1-position and replacement of the acetic acid group at the 5-position, DuPont successfully developed losartan (B1675146) (DuP 753). uscourts.govmdpi.com Losartan demonstrated a significantly greater binding affinity, approximately 1000-fold higher potency than S-8307, and improved oral absorption, becoming the first orally active AT1 receptor blocker approved for clinical use. uscourts.govahajournals.orgnih.gov

Similarly, SmithKline Beecham independently utilized S-8307 as a starting point, employing a different superimposition strategy onto Ang II, which ultimately led to the discovery of eprosartan (B1671555). uoa.grmdpi.com The fundamental imidazole scaffold and the concept of nonpeptide antagonism established by S-8307 were instrumental in shaping the subsequent development of a new class of antihypertensive agents, including the widely used "sartans" such as candesartan, irbesartan, olmesartan, telmisartan, and valsartan. wikipedia.orguoa.grresearchgate.net This lineage underscores S-8307's critical position as the foundational chemical structure from which modern AT1 receptor antagonists evolved. pnas.org

Preclinical Pharmacological Profile of S 8307

Angiotensin AT1 Receptor Binding Characteristics

S-8307's interaction with the angiotensin AT1 receptor has been extensively studied, demonstrating its specificity, competitive antagonism, and ability to displace radioligands.

S-8307 is recognized as a selective antagonist for the angiotensin (Ang) receptor, specifically the AT1 subtype ahajournals.orgmdpi.comnih.govwikipedia.orgoup.comnih.govnih.gov. Early research indicated that while S-8307 and its analog S-8308 had weak antihypertensive effects, they demonstrated selectivity for the Ang receptor ahajournals.org. This selectivity was further supported by studies showing that S-8307 competitively inhibited responses to Ang II without significantly affecting responses to other vasoconstrictors like norepinephrine (B1679862) (NE) or potassium chloride (KCl) in isolated tissue preparations nih.govnih.gov.

Pharmacological characterization has established S-8307 as a competitive Ang II receptor antagonist wikipedia.orgoup.comnih.govnih.govuoa.group.com. This competitive mode of action implies that S-8307 binds reversibly to the AT1 receptor, competing with Ang II for the same binding site. Studies have confirmed that S-8307 exhibits competitive antagonism against Ang II-induced effects both in vitro and in vivo oup.comoup.com.

S-8307 effectively displaces radiolabeled Ang II from its specific binding sites. In experiments using rat adrenal cortical membranes, S-8307 displaced [3H]angiotensin II (Ang II) with an inhibitory concentration 50% (IC50) of 4 x 10^-5 M nih.govnih.gov. This displacement indicates its affinity for the AT1 receptor.

Table 1: Angiotensin AT1 Receptor Binding Characteristics of S-8307

ParameterValueTissue/MembraneRadioligand UsedReference
IC50 for [3H]Ang II Displacement4 x 10^-5 MRat Adrenal Cortical Membranes[3H]Angiotensin II nih.govnih.gov

In Vitro Functional Studies

Beyond its binding characteristics, S-8307's functional effects have been investigated in various in vitro models, particularly concerning its ability to inhibit Ang II-induced vasoconstriction.

S-8307 has been shown to competitively inhibit the contractile response induced by Ang II in isolated rabbit aorta nih.govnih.gov. A pA2 value of 5.49 was determined for S-8307 in this preparation, indicating its antagonist potency nih.gov. Importantly, at a concentration of 10^-4 M, S-8307 did not alter the contractile responses elicited by norepinephrine or KCl, further underscoring its selective antagonism of Ang II nih.govnih.gov.

Table 2: In Vitro Functional Effects of S-8307 on Vasoconstriction

Tissue ModelAgonist UsedAntagonist ActivitypA2 ValueNon-Ang II Agonists Tested (Effect)Reference
Isolated Rabbit AortaAngiotensin IICompetitive Inhibition5.49Norepinephrine, KCl (No alteration at 10^-4 M) nih.govnih.gov

While direct quantitative data on S-8307's effect on calcium efflux in smooth muscle cells are not as explicitly detailed as for its binding and vasoconstriction inhibition, it is noted that nonpeptide Ang II receptor antagonists, including those derived from leads like S-8307, displace [3H]Ang II from specific binding sites in smooth muscle cells nih.gov. The mechanism of Ang II-induced vasoconstriction involves an increase in intracellular calcium, and competitive antagonism at the AT1 receptor would consequently inhibit these calcium-mediated cellular responses. Losartan (B1675146), a more potent derivative developed from S-8307, is known to block AT1 receptors, which mediate various cellular responses including calcium signaling oup.com.

Lack of Intrinsic Agonistic Activity

A crucial aspect of S-8307's pharmacological profile is its demonstrated lack of intrinsic agonistic activity. mims.com This means that S-8307 functions purely as an antagonist, blocking the effects of angiotensin II without independently stimulating the receptor. Studies have consistently shown that S-8307 exhibits no Ang II agonist activity in various in vivo and in vitro assays. This characteristic is significant as some peptide Ang II antagonists can possess partial agonistic properties, which might limit their therapeutic utility. The competitive mode of action of S-8307 further underscores its role as a selective blocker of AII receptors. mims.com

Differentiation from Other Vasoactive Stimuli (e.g., KCl, Norepinephrine, Vasopressin)

S-8307 demonstrates a high degree of specificity for angiotensin II receptors, distinguishing its effects from those induced by other common vasoactive stimuli. In experiments involving rabbit aorta, S-8307 competitively inhibited the contractile response to AII but did not alter the responses to norepinephrine or potassium chloride (KCl) at concentrations up to 10-4 M. nih.gov Similarly, in vivo studies in spinal pithed rats showed that S-8307 specifically antagonized AII-induced pressor responses without significantly affecting responses to norepinephrine or isoproterenol. mims.com Furthermore, S-8307 and its derivatives did not influence responses to vasopressin, consistently highlighting its selective antagonism of AII receptors. This specificity indicates that S-8307's effects are primarily mediated through the renin-angiotensin system, rather than through generalized vascular smooth muscle effects or interactions with other major vasoactive pathways.

Table 1: Effect of S-8307 on Vasoactive Responses in Rabbit Aorta

Vasoactive StimulusS-8307 Effect (10-4 M)Citation
Angiotensin II (AII)Competitively inhibited contractile response (pA2 = 5.49) nih.gov
NorepinephrineDid not alter response nih.gov
Potassium Chloride (KCl)Did not alter response nih.gov

In Vivo Preclinical Characterization

The in vivo preclinical characterization of S-8307 has focused on its effects on blood pressure in animal models and its comparison with other established antihypertensive agents.

Effects on Blood Pressure in Animal Models (e.g., Renal Artery-Ligated Rats)

S-8307 has demonstrated significant hypotensive effects in animal models of hypertension, particularly in high-renin states. In renal artery-ligated rats, a widely used model for renovascular hypertension, S-8307 effectively decreased mean blood pressure. nih.govmims.com Administered intravenously, S-8307 reduced mean blood pressure at doses of 10 and 30 mg/kg. nih.gov Oral administration of 100 mg/kg also resulted in a decrease in blood pressure in this model. nih.gov The hypotensive effect of S-8307 was observed to be enhanced when co-administered with furosemide, a diuretic. nih.gov While blockade of the renin-angiotensin system by agents like captopril (B1668294) or saralasin (B108331) significantly inhibited the hypotensive effect of S-8307 in furosemide-treated rats, it did not completely abolish it, suggesting that at higher doses, S-8307 might exert some additional hypotensive properties beyond sole AII receptor blockade. nih.gov

Table 2: Hypotensive Effects of S-8307 in Renal Artery-Ligated Rats

Administration RouteDose (mg/kg)Effect on Mean Blood PressureCitation
Intravenous (i.v.)10, 30Decreased nih.gov
Oral (p.o.)100Decreased nih.gov

Comparison of Activity Profile with Other Inhibitors (e.g., ACE inhibitors)

S-8307 is characterized as a selective AII receptor antagonist, offering a distinct mechanism of action compared to other antihypertensive drug classes, such as angiotensin-converting enzyme (ACE) inhibitors. nih.gov While both S-8307 and ACE inhibitors, like captopril, interfere with the renin-angiotensin system to lower blood pressure, their specific points of intervention differ. ACE inhibitors prevent the conversion of angiotensin I to angiotensin II and also affect the metabolism of kinins, such as bradykinin. In contrast, S-8307, as an AII receptor antagonist, directly blocks the binding of AII to its receptor and does not appear to affect kinin metabolism.

Studies comparing S-8307-derived compounds with ACE inhibitors have shown that the antihypertensive efficacy of later-generation AII receptor antagonists, developed using S-8307 as a chemical lead (e.g., Losartan), can be similar to that of ACE inhibitors in animal models of renin-dependent hypertension. However, the key differentiation lies in the selectivity of the renin-angiotensin system inhibition, with AII receptor antagonists like S-8307 not impacting kinin metabolism. For instance, EXP6155, a more potent derivative of S-8307, did not cause an additional antihypertensive effect in renal artery-ligated rats already pretreated with captopril, suggesting a shared ultimate pathway of blood pressure reduction through the renin-angiotensin system.

Structural Analysis and Structure Activity Relationships Sar of S 8307

Core Chemical Scaffold: 1-Benzylimidazole-5-acetic Acid Derivative

S-8307 belongs to the class of 1-benzylimidazole-5-acetic acid derivatives. nih.govrsc.orgoup.comoup.com This imidazole (B134444) scaffold was identified by Takeda in 1982 as a starting point for developing non-peptide Ang II receptor antagonists. wikiwand.comucl.ac.bersc.org The core structure provided a foundation for further optimization efforts by companies like DuPont and SmithKline Beecham, leading to the development of clinically important ARBs. rsc.org

Molecular Mimicry of Angiotensin II Pharmacophore

A key aspect of S-8307's mechanism of action is its molecular mimicry of the Ang II pharmacophore, allowing it to bind to and block the AT1 receptor. nih.govwikiwand.comwikipedia.orgnih.gov This mimicry was a central hypothesis guiding the development of more potent analogs. nih.gov

S-8307 and its related compound S-8308 are hypothesized to mimic the C-terminal segment of Ang II when bound to the AT1 receptor. nih.gov Specifically, the acetic acid group of S-8307 is believed to mimic the C-terminal carboxylate group of Ang II. nih.gov The imidazole ring in S-8307 corresponds to the histidine imidazole ring (His6) of Ang II, serving as a suitable scaffold for positioning pendant groups to achieve a better overlay with the peptide. nih.govnih.govmdpi.com Furthermore, the n-butyl side chain of S-8307 is thought to mimic the isoleucine n-butyl side chain (Ile5) of Ang II. nih.govmdpi.com

The benzyl (B1604629) group in S-8307 plays a crucial role in its molecular mimicry and served as a point for systematic extension of the molecule. nih.govnih.gov Scientists at DuPont considered the benzyl group of S-8307 as the most suitable moiety for extending the molecule toward the N-terminus of Ang II. nih.gov The additional benzyl group in S-8307 is derived from the resembling group of the tyrosine residue (Tyr4) in Ang II. nih.gov Early molecular modeling studies (discussed below) further elucidated how this group could be modified to enhance mimicry. nih.govuoa.gr

Insights from Early Molecular Modeling Studies on S-8307 and Angiotensin II Superimposition

Early molecular modeling studies were instrumental in understanding how S-8307 interacts with the AT1 receptor and in guiding the design of more potent analogs. wikipedia.orguoa.gr Researchers at DuPont superimposed S-8307 onto a model of the bioactive conformation of Ang II. nih.govresearchgate.net In this superimposition, the carboxyl group of S-8307 was aligned with the C-terminal carboxyl group of Ang II (Phe8), and the imidazole nitrogens were aligned with those of the histidine residue of Ang II (His6). nih.gov The benzyl group of S-8307 was oriented towards the N-terminus of the peptide. nih.gov

An independent superimposition carried out by a team at SKB also provided valuable insights. In their model, the N-benzyl group of S-8307 was superimposed to the Tyr4 aromatic side chain of Ang II, and the carboxyl moiety was superimposed to the Phe8 carboxyl group of Ang II. nih.gov The 2-butyl moiety of S-8307 was positioned in the hydrophobic region near Ile5 of Ang II. nih.gov These modeling efforts highlighted the para position of the benzyl group of S-8307 as a promising site for substitutions to increase overlap with Ang II, ultimately leading to the discovery of the biphenyltetrazole motif characteristic of many sartans. uoa.gr

Structure-Activity Relationship Studies of S-8307 Analogs

Structure-activity relationship (SAR) studies on S-8307 analogs were critical for optimizing its pharmacological profile, transforming it from a weak lead into a blueprint for highly effective ARBs. wikipedia.orgufz.de

SAR studies on S-8307 and its derivatives identified several key moieties essential for receptor recognition and enhanced binding affinity. wikipedia.orgnih.govmdpi.comuoa.gr Modifications to the lead compound, such as adding a para-COOH group to the benzyl group (e.g., in EXP6155), aimed to mimic anion charges in the Ang II N-terminus, leading to increased AT1 receptor binding affinity. nih.govresearchgate.net The imidazole ring was recognized as a suitable scaffold for attaching pendant groups to improve the overlay with the Ang II peptide. nih.gov Rigidifying the carboxyl moiety to an imidazole-5-acrylic acid derivative and adding an α-benzyl group to the acrylic acid side chain to mimic the Phe8 side chain resulted in compounds significantly more potent than S-8307. nih.gov

The introduction of a tetrazole group, often as a bioisosteric replacement for the carboxyl group, was found to dramatically increase intrinsic activity and improve metabolic stability and oral bioavailability, as seen in the development of losartan (B1675146). nih.govmdpi.comufz.deresearchgate.net The electronegative chlorine atom at position 4 of the imidazole ring also contributes to enhanced affinity by stabilizing the carboxylate anion. mdpi.com

Table 1: Key Structural Modifications and Their Impact on S-8307 Analogs

Moiety Modified/AddedMimicked Ang II FeatureEffect on Activity/PropertiesExample Analog (if applicable)
Acetic Acid GroupC-terminal carboxylateEssential for basic activityS-8307
Imidazole RingHis6 imidazole side chainScaffold for pendant groupsS-8307
n-Butyl Side ChainIle5 aliphatic side chainContributes to hydrophobic interactionS-8307
Benzyl GroupTyr4 aromatic side chainPoint for N-terminal extensionS-8307
para-COOH on BenzylN-terminus anion chargesIncreased AT1 binding affinityEXP6155
Tetrazole GroupN-terminus anion chargesIncreased potency, improved metabolic stability, oral bioavailabilityLosartan
α-Benzyl on Acrylic Acid Side ChainPhe8 side chainIncreased potency (15-fold)Imidazole-5-acrylic acid derivative
Chlorine at Imidazole Position 4-Stabilizes carboxylate anion, enhances affinityLosartan carboxylic acid (EXP 3174)

Impact of Structural Modifications on Potency and Selectivity

One significant modification involved the para-position of the benzyl group. Introducing a carboxylic acid group (-COOH) at the para-position of the benzyl group, as seen in EXP6155, resulted in a roughly 10-fold increase in binding affinity (IC50) and potency (pA2) compared to S-8307 and S-8308 mdpi.comoup.comnih.govwikipedia.org. This modification was aimed at mimicking the anionic charges in the N-terminus of Ang II nih.gov.

CompoundIC50 (mol/L) (Rat Adrenal Cortical Microsomes) oup.compA2 (Rabbit Aorta) oup.comRelative Potency Increase (vs. S-8307)
S-83074.0 x 10-55.491x
S-83081.3 x 10-55.74~3x
EXP6155~4.0 x 10-6~6.5~10x

Another approach involved rigidifying the carboxyl moiety of S-8307 to produce an imidazole-5-acrylic acid derivative. Further addition of an α-benzyl group to the acrylic acid side chain, designed to mimic the Phe8 side chain of Ang II, yielded a compound that was fifteen times more potent than S-8307 mdpi.com.

DuPont's efforts to develop losartan from S-8307 involved key modifications at the 1- and 5-positions of the imidazole ring uscourts.gov. At the 1-position, a second phenyl group with a tetrazole group attached was introduced, forming a biphenyltetrazole substituent. At the 5-position, the acetic acid group was replaced with a hydroxymethyl group (-CH2OH), which is metabolized in vivo to a carboxylic acid (-COOH) uscourts.gov. These modifications led to losartan exhibiting a tenfold greater binding affinity than the original Takeda compounds, including S-8307 uscourts.gov. The tetrazole group in losartan was particularly important, mimicking anion charges in the N-terminal of Ang II and contributing to increased intrinsic activity and metabolic stability nih.gov.

SKB independently developed eprosartan (B1671555) by modifying S-8307. Their strategy involved removing the chlorine from the N-benzyl group and adding a carboxyl moiety in a trans configuration mdpi.com. This demonstrates how different structural modifications, guided by varying hypotheses of Ang II pharmacophore mimicry, could lead to novel and more potent antagonists.

These detailed research findings underscore the significant impact of specific structural modifications on the potency and selectivity of S-8307 derivatives, ultimately leading to the discovery of highly effective ARBs.

S 8307 S Contribution to Rational Drug Design and Development of Angiotensin Receptor Blockers

S-8307 as a Starting Point for Lead Optimization

S-8307, a 1-benzylimidazol-5-acetic acid derivative, was initially identified by Takeda Chemical Industries in 1982 through a screening program involving bacterial broths mdpi.comwikipedia.orgucl.ac.bersc.orguscourts.gov. This compound, along with its analog S-8308, marked a breakthrough as weak yet selective and competitive AT1 receptor antagonists, devoid of partial agonist activity mdpi.comwikipedia.orgucl.ac.bewikiwand.comoup.comoup.comoup.com. Despite its moderate potency, limited oral bioavailability, and short duration of action, S-8307 served as a crucial lead compound for the subsequent optimization of AT1 receptor blockers wikipedia.orgucl.ac.be.

Scientists at DuPont and SmithKline Beecham (SKB) independently recognized the potential of S-8307 as a foundation for further drug development mdpi.comrsc.org. Their approach was rooted in the hypothesis that S-8307 could mimic the C-terminal segment of angiotensin II (AII) when bound to its receptor mdpi.comnih.gov. Specifically, molecular modeling suggested that the N-benzyl group of S-8307 could be superimposed onto the Tyr4 aromatic side chain of AII, while its carboxyl moiety aligned with the Phe8 carboxyl group of AII. The imidazole (B134444) ring was considered a suitable scaffold for positioning additional chemical groups to achieve a better overlay with the peptide's pharmacophore mdpi.com.

Strategies for Enhancing Antagonistic Potency and Desirable Pharmacological Traits

The initial characterization of S-8307 highlighted the need for structural modifications to enhance its antagonistic potency and improve its pharmacological profile. This led to a series of systematic chemical transformations.

Systematic Extension of the Benzyl (B1604629) Group (e.g., Introduction of Carboxylic Acid Groups)

Computer modeling played a critical role in guiding the early modifications of S-8307. Comparisons between S-8307/S-8308 and the larger Angiotensin II peptide revealed that Ang II possessed two acidic residues near its N-terminus that were not mimicked by the Takeda leads wikipedia.orgnih.gov. This observation led to the crucial hypothesis that the introduction of acidic functional groups into the lead compounds could significantly improve their activity wikipedia.org.

A key strategy involved the systematic extension of the N-benzyl group of S-8307 towards the N-terminus of Angiotensin II mdpi.com. The introduction of a carboxylic acid group at the para position of the phenyl ring of the benzyl moiety proved particularly effective. This modification aimed to mimic the Tyr4 side chain of Angiotensin II and resulted in a notable tenfold increase in binding affinity mdpi.comwikipedia.orgoup.comnih.gov.

Development of Key Intermediate Compounds (e.g., EXP6155, EXP6803)

The systematic modifications of S-8307 led to the development of crucial intermediate compounds, which demonstrated progressive improvements in potency and affinity.

EXP6155 , a 4-carboxy-derivative, exhibited approximately a tenfold higher binding affinity (IC50) and potency (pA2) compared to the original S-8307 and S-8308 compounds oup.com. This compound was designed to mimic the anionic charges present in the N-terminus of Angiotensin II nih.gov.

Further advancements led to the synthesis of EXP6803 , an amide-linked compound. EXP6803 showed an additional tenfold enhancement in affinity and a significant increase in antagonist potency when compared to EXP6155 oup.com. Both EXP6155 and EXP6803 demonstrated competitive antagonism against various Angiotensin II-induced effects in vivo and in vitro, without affecting responses to other stimuli like norepinephrine (B1679862), KCl, or vasopressin oup.com. These intermediates, along with EXP7711, were instrumental in increasing AT1 receptor binding affinity and hydrophobicity nih.gov.

Bioisosteric Replacements (e.g., Carboxyl to Tetrazole)

The substitution of an ortho-carboxylic acid group with a para-tetrazole ring was found to significantly increase the intrinsic activity of the compounds by an order of magnitude nih.gov. This strategic bioisosteric replacement contributed to the development of the characteristic biphenyltetrazole motif found in many "sartan" drugs, including Losartan (B1675146) uscourts.govuoa.gr.

Pathway to the Discovery and Development of Losartan and Eprosartan (B1671555)

The insights gained from modifying S-8307 and its analogs directly paved the way for the discovery and development of Losartan and Eprosartan, two prominent ARBs.

Losartan: Scientists at DuPont utilized computer-aided molecular design (CAMD) to overlay S-8307 with the solution structure of Angiotensin II mdpi.comwikipedia.orgucl.ac.bewikiwand.comnih.govuoa.gr. This alignment guided critical modifications at the 1- and 5-positions of the imidazole ring of S-8307 uscourts.gov. At the 1-position, a second phenyl group bearing a tetrazole moiety was introduced, forming the distinctive biphenyltetrazole substituent uscourts.govnih.govuoa.gr. This modification was crucial for mimicking the anionic charges at the N-terminal of Angiotensin II nih.gov. Concurrently, at the 5-position, the original acetic acid group was replaced with a hydroxymethyl group (-CH2OH), which undergoes metabolic oxidation to a carboxylic acid in vivo uscourts.gov. These precise structural changes culminated in the development of Losartan (also known as DuP 753), which became the first orally active, potent, and selective nonpeptide AT1 receptor blocker to be approved for clinical use in the United States in 1995 wikipedia.orgucl.ac.bersc.orguscourts.govoup.comnih.gov.

Eprosartan: Independently, researchers at SmithKline Beecham (SKB) pursued a different lead optimization pathway starting from S-8308, an analog of S-8307, leading to the discovery of Eprosartan in 1992 mdpi.comwikipedia.orgucl.ac.bersc.orgresearchgate.net. SKB's approach involved a distinct superimposition of S-8307 onto Angiotensin II, aligning the N-benzyl group with Tyr4, the carboxyl moiety with Phe8, and the 2-butyl group with Ile5 mdpi.com. Unlike Losartan, Eprosartan does not feature a biphenyl-methyl structure wikipedia.org. Instead, its 5-acetic acid group was replaced with an α-thienylacrylic acid and a 4-carboxy-moiety wikipedia.org. A carboxyl moiety was strategically added in trans to better mimic the Tyr4 side chain mdpi.com. Eprosartan emerged as a selective, potent, and competitive AT1 antagonist characterized by its high affinity for the receptor wikipedia.org.

Comparative Analysis of S-8307 with Subsequent Angiotensin Receptor Blockers in Terms of Potency and Affinity

S-8307, while groundbreaking as an initial lead, possessed relatively weak antagonistic properties. Its reported IC50 value was 150 µM, indicating moderate potency uoa.gr. It was described as a weak, but selective, and competitive AT1 receptor antagonist mdpi.comwikipedia.orgucl.ac.beoup.comoup.comnih.gov.

The subsequent modifications, driven by rational drug design principles, led to a significant enhancement in potency and affinity for the AT1 receptor.

Table 1: Comparative Potency and Affinity of S-8307 and Key Derivatives

CompoundDescriptionRelative Potency/Affinity (vs. S-8307)IC50 (µM) / pA2Source
S-8307Initial LeadBaseline150 µM (IC50) uoa.gr uoa.gr
EXP61554-carboxy-derivative~10-fold higherHigher (pA2) oup.com oup.com
EXP6803Amide-linked derivative~100-fold higher (vs. S-8307)Higher (pA2) oup.com oup.com
LosartanFirst ARB>10-fold greater binding affinityNot specified uscourts.gov
EXP3174Losartan metaboliteMore potent than LosartanNot specified mdpi.comucl.ac.be

The development pathway clearly illustrates a progressive increase in binding affinity and antagonistic potency from S-8307 through its intermediates to Losartan and Eprosartan. Losartan, for instance, demonstrated a tenfold greater binding affinity compared to the initial Takeda compounds uscourts.gov. Its active metabolite, EXP3174, further surpassed Losartan in potency mdpi.comucl.ac.be. Eprosartan also exhibited potent and selective AT1 antagonism with high affinity wikipedia.org. This evolution underscores the success of rational drug design in transforming a weakly active lead into highly effective therapeutic agents.

Methodological Approaches in S 8307 Research

In Vitro Experimental Methodologies

In vitro studies were fundamental in characterizing S-8307's interaction with the Ang II receptor and its functional effects at a cellular and tissue level.

Receptor binding assays were employed to quantify S-8307's affinity for Ang II receptors. These experiments typically involved incubating varying concentrations of S-8307 with prepared biological samples, such as rat adrenal cortical microsomes, in the presence of a radiolabeled Ang II analog, like [3H]Ang II. oup.comahajournals.org The displacement of the radioligand by S-8307 provided a measure of its binding affinity.

Research Findings: S-8307 was identified as a compound that binds to Ang II receptors, although its affinity was characterized as "weak" or "extremely weak" compared to later-generation antagonists. uoa.grnih.govoup.comnih.govoup.comoup.com For instance, a related compound, S-8308, demonstrated an IC50 value of 15 µmol/L in assays displacing [3H]-Ang II from specific binding sites in rat isolated adrenal cortical microsomes. oup.com This relatively high IC50 value underscored the need for structural modifications to enhance binding potency.

Table 1: Representative Receptor Binding Affinity of S-8307/S-8308

CompoundTarget ReceptorAssay SystemIC50 (µmol/L)Reference
S-8308Ang II AT1Rat Adrenal Cortical Microsomes ([3H]Ang II displacement)15 oup.com

Functional assays were crucial for understanding how S-8307 modulated Ang II-mediated responses in biological systems. These assays often utilized isolated tissues that exhibit Ang II-induced contractions or other physiological responses. oup.comoup.comoup.comahajournals.orgnih.gov

Research Findings: In isolated rabbit aorta, S-8307 competitively inhibited the contractile response elicited by Ang II, demonstrating a pA2 value of 5.49. nih.gov A key finding from these assays was the compound's selectivity: at high concentrations (e.g., 10^-4 M), S-8307 did not significantly affect responses to other vasoconstrictors such as norepinephrine (B1679862) or KCl, confirming its specific antagonism of Ang II receptors. oup.comnih.gov Similar competitive antagonism was also observed in isolated guinea-pig ileum and rat uterus. oup.com These in vitro functional characterizations established S-8307 as a competitive Ang II receptor antagonist devoid of partial agonist activity. wikipedia.orgoup.comoup.com

Table 2: Functional Antagonism of S-8307 in Isolated Tissues

CompoundTissue/Cell LineFunctional ResponsepA2 ValueReference
S-8307Rabbit AortaAng II-induced Contraction5.49 nih.gov

In Vivo Preclinical Models and Techniques

In vivo preclinical models were indispensable for validating the in vitro findings and assessing S-8307's pharmacological effects within a living organism, particularly its antihypertensive potential. uoa.group.comnih.govoup.comnih.gov

Research Findings: S-8307 was evaluated in animal models, including the spinal pithed rat, where it exhibited specific antagonism of Ang II-induced pressor responses. oup.comnih.gov Further studies in anesthetized rats showed that S-8307 did not potentiate the vasodepressor response to bradykinin, reinforcing its selectivity for the Ang II system. nih.gov The compound's antihypertensive effects were assessed in renal artery-ligated rats, a model characterized by high renin levels. oup.comnih.gov In this model, S-8307 was shown to decrease mean blood pressure following both intravenous (10 and 30 mg/kg) and oral (100 mg/kg) administration. nih.gov While its in vivo antihypertensive effects were noted as weak, these studies confirmed S-8307's role as a selective Ang II receptor antagonist in a physiological context, thereby providing a foundation for subsequent lead optimization efforts. oup.comnih.gov

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling played a critical role in deciphering the molecular basis of S-8307's interaction with the Ang II receptor and in guiding the rational design of more potent derivatives. mdpi.comwikipedia.orguoa.grnih.govnih.govdiva-portal.orgresearchgate.net Given the absence of high-resolution 3D structures for G protein-coupled receptors (GPCRs) like the Ang II receptor at the time, modeling efforts primarily relied on ligand-based approaches and hypotheses concerning the bioactive conformation of Ang II. uoa.grdiva-portal.org

Structure superimposition techniques were extensively utilized to align S-8307 with proposed bioactive conformations of Ang II, aiming to understand how the non-peptide antagonist mimicked the peptide's binding. mdpi.comuoa.grnih.govnih.govresearchgate.net

Research Findings: Scientists at DuPont hypothesized that S-8307 mimicked the C-terminal segment of Ang II when bound to the receptor. Their approach involved superimposing S-8307 onto a model of Ang II's bioactive conformation, aligning key functional groups: the carboxyl group of S-8307 with the C-terminal carboxyl group of Ang II, the imidazole (B134444) nitrogens with the histidine residue, and the benzyl (B1604629) group oriented towards the N-terminus of the peptide. mdpi.comnih.govresearchgate.net Independently, a team at SKB performed a different superimposition, aligning the N-benzyl group of S-8307 with the Tyr4 aromatic side chain of Ang II and the carboxyl moiety with the Phe8 carboxyl group, while positioning the 2-butyl moiety within a hydrophobic region near Ile5. nih.gov These superimposition studies were crucial for pharmacophore mapping, which identified the essential structural features of S-8307 responsible for receptor interaction and its ability to mimic Ang II's binding. wikipedia.orgnih.govnih.govdiva-portal.org It was recognized that S-8307 and S-8308 did not fully replicate the Ang II pharmacophore, particularly lacking acidic residues present near the N-terminus of Ang II, which provided clear directions for subsequent structural modifications. wikipedia.orgnih.gov

The insights derived from computational modeling and in vitro pharmacological characterization directly informed the rational design strategies employed to enhance the potency of S-8307 and S-8308. mdpi.comwikipedia.orgpatentdocs.orguscourts.govnih.govoup.comnih.govoup.comnih.govdiva-portal.org

Research Findings: A significant aspect of the rational design involved systematically extending the S-8307 molecule from its benzyl group towards the N-terminus of Ang II. mdpi.comnih.gov A pivotal modification was the introduction of a carboxylic acid group at the para-position of the phenyl ring. This modification was designed to mimic the Tyr4 side chain of Ang II and resulted in a notable 10-fold increase in binding affinity, as seen in compounds like EXP6155 (derived from S-8308). mdpi.comwikipedia.orgnih.govoup.comnih.gov Further chemical manipulations, including the addition of a second phenyl group and a tetrazole moiety (to mimic the N-terminal anion charges of Ang II), culminated in the discovery of losartan (B1675146). Losartan demonstrated a remarkable 10-fold higher binding affinity compared to the initial Takeda compounds. wikipedia.orgpatentdocs.orguscourts.govnih.govnih.govnih.gov This iterative process of rational drug design, guided by a deep understanding of structure-activity relationships and computational predictions, transformed S-8307 from a weak lead compound into a highly potent and clinically significant Ang II receptor antagonist. mdpi.comwikipedia.orgoup.comnih.govtandfonline.com

Synthetic Chemistry Methodologies for Analog Generation

The initial discovery of S-8307 and its close analog S-8308, identified as weak but selective AII AT1 antagonists from bacterial broth screening programs, spurred extensive synthetic chemistry efforts. mdpi.comresearchgate.net These compounds served as crucial starting points for the development of a new class of non-peptide AII receptor blockers. nih.govresearchgate.net

Key synthetic strategies and structural modifications included:

Benzyl Group Extension: The benzyl group of S-8307 was recognized as a suitable moiety for extending the molecule towards the N-terminus of AII. mdpi.com

Carboxylic Acid Introduction: A significant improvement in binding affinity was achieved by introducing a carboxylic acid group in the para-position of the phenyl ring of the benzyl group. This modification aimed to mimic the Tyr4 side chain of Angiotensin II, leading to a tenfold increase in binding affinity. mdpi.com

Bioisosteric Replacement: To further enhance oral potency and improve the pharmacokinetic profile, bioisosteric replacements were explored. For instance, the carboxylic acid group was replaced with a tetrazole group in the development of Losartan. ufz.de

Structural Mimicry: The imidazole-5-acetic acid derivative portion of S-8307 was understood to be critical for its cardiovascular effects. The n-butyl side chain and the imidazole ring of S-8307/S-8308 were designed to mimic the isoleucine n-butyl side chain and the histidine imidazole ring of Angiotensin II, respectively, while the benzyl group resembled the tyrosine residue. mdpi.com

These systematic modifications, guided by structure-activity relationships, led to the discovery of highly potent and orally active Angiotensin II receptor antagonists. For example, Losartan was found to be approximately 1000 times more potent than S-8307. uoa.grahajournals.org

Table 1: Key Structural Modifications and Their Impact on Angiotensin II Antagonists

CompoundKey Structural FeaturesRelative Potency (vs. S-8307)Notes
S-8307Imidazole-5-acetic acid derivative, 2-n-butyl, 4-chloro, 1-(2-chlorobenzyl)1x (Weak) nih.govuoa.grInitial lead compound, orally active but low potency. nih.gov
LosartanImidazole-5-methanol, tetrazole group, biphenyl-methyl~1000x (Potent) uoa.grahajournals.orgDeveloped from S-8307, improved oral absorption and potency. nih.govahajournals.org
EXP3174Losartan analog with oxidized hydroxymethyl group to carboxylic acidMore potent than Losartan mdpi.comMetabolite of Losartan, used as a model for other AII antagonists. mdpi.com
Eprosartan (B1671555)Imidazole, thienyl-acrylic acid, N-benzyl with carboxyl moietyPotent mdpi.comDeveloped independently from S-8307, with a different superimposition hypothesis. mdpi.com

Biopharmaceutical Analysis for Early Compound Characterization

Early compound characterization through biopharmaceutical analysis is crucial for understanding a compound's behavior within biological systems and guiding its development into a therapeutic agent. For S-8307, such analysis revealed key properties that, despite its weak potency, underscored its potential as a lead.

S-8307 was identified as a selective antagonist of AII receptors, demonstrating competitive inhibition of Angiotensin II-induced contractile responses in isolated rabbit aorta. nih.gov In in vivo studies using renal artery-ligated rats, S-8307 was shown to decrease mean blood pressure, indicating its antihypertensive potential. nih.gov Importantly, S-8307 was found to be orally active, a significant advantage over peptide Angiotensin II antagonists like Saralasin (B108331), which required intravenous administration and had short half-lives. nih.govahajournals.org

While specific detailed data tables on S-8307's solubility, stability, permeability, or protein binding are not extensively detailed in the provided search results, the overarching narrative implies that these early biopharmaceutical insights were critical. The recognition of S-8307's oral activity, coupled with its weak potency, provided the impetus for generating analogs with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, such as Losartan and its active metabolite EXP3174. mdpi.comufz.de The development of these later compounds with "improved ADME profiles" suggests that S-8307's initial biopharmaceutical characteristics, while promising in terms of oral activity and selectivity, presented opportunities for optimization. mdpi.com

Table 2: Early Biopharmaceutical Insights for S-8307

PropertyFinding for S-8307Implication for Drug Development
Potency Weak nih.govuoa.grRequired high dosages; drove analog synthesis for increased potency. mdpi.comuoa.gr
Oral Activity Present nih.govAdvantage over peptide antagonists; demonstrated potential for oral drug. nih.gov
Selectivity Selective for AII AT1 receptors nih.govConfirmed targeted mechanism of action, reducing off-target effects. nih.gov
Antihypertensive Effect Decreased blood pressure in animal models nih.govValidated therapeutic potential, despite weak potency. nih.gov

The methodologies employed for early compound characterization, while not explicitly detailed for S-8307 in terms of specific analytical techniques like HPLC or MS, would have relied on standard pharmacological and in vivo studies to assess its basic activity, selectivity, and oral bioavailability. These initial findings were paramount in directing the subsequent synthetic efforts to optimize the compound's properties for clinical application.

Perspectives and Future Research Trajectories for S 8307 As a Historical Compound

Re-evaluation in the Context of Evolving Angiotensin Receptor Biology

The initial characterization of S-8307 established it as a selective AT1 receptor antagonist nih.govwikipedia.orgoup.comnih.gov. However, angiotensin receptor biology has significantly evolved since its discovery, moving beyond a simplistic view of AT1 and AT2 subtypes to encompass a more complex Renin-Angiotensin System (RAS) with various components like Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7), and the concept of an intracellular RAS ahajournals.org.

A re-evaluation of S-8307 could explore its potential interactions with these newly elucidated facets of RAS. For instance, while S-8307 was noted for its selectivity for AT1 over other receptors, its interaction profile with AT2 receptors or the Mas receptor (the receptor for Ang-(1-7)) could be more thoroughly investigated using contemporary pharmacological assays. Such studies might reveal subtle, previously unrecognized, modulatory effects or off-target interactions that were not detectable with the techniques available at the time of its initial characterization. Understanding why its antihypertensive effects were weak despite AT1 selectivity nih.govahajournals.org could also be further explored in the context of the intricate balance of RAS pathways.

Advanced Structural Characterization of S-8307-Receptor Interactions

Early studies hypothesized that S-8307 mimicked the C-terminal segment of Ang II when binding to the AT1 receptor, acting as a competitive antagonist nih.govoup.comoup.comnih.gov. However, detailed atomic-level insights into its binding mode were limited. Modern structural biology techniques offer an unprecedented opportunity to precisely characterize S-8307's interaction with the AT1 receptor.

Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and advanced nuclear magnetic resonance (NMR) spectroscopy could provide high-resolution structures of S-8307 in complex with the AT1 receptor mdpi.comucla.eduresearchgate.netacs.orgmdpi.com. Such structural data could:

Elucidate precise binding pockets and key residues: Identify the exact amino acid residues within the AT1 receptor that S-8307 interacts with, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Map conformational changes: Observe any induced fit or conformational changes in the receptor upon S-8307 binding, providing insights into its antagonistic mechanism.

Compare with modern ARBs: A direct structural comparison of S-8307's binding mode with that of potent ARBs like losartan (B1675146) could highlight the specific structural elements and interactions that contribute to increased affinity and efficacy in the optimized compounds.

This advanced structural characterization could offer a deeper understanding of the molecular basis for S-8307's weak activity and the critical modifications that led to the success of its derivatives.

Theoretical Studies on S-8307 as a Foundational Chemical Scaffold

S-8307's imidazole-5-acetic acid derivative structure served as a crucial "foundational chemical scaffold" for the development of losartan and other sartans wikipedia.orgucl.ac.beoup.comnih.govnih.govuoa.grresearchgate.netnih.govnih.govacs.org. Its initial identification validated the non-peptide approach to Ang II receptor antagonism, paving the way for a new class of orally active antihypertensive drugs nih.govresearchgate.net.

Theoretical studies, employing computational chemistry and cheminformatics, could revisit S-8307 as a scaffold:

Scaffold hopping and diversity analysis: Modern computational methods could explore "scaffold hopping" strategies, where the core imidazole-5-acetic acid scaffold of S-8307 is modified or combined with other chemical motifs to generate novel chemical entities with potentially improved properties or different target specificities acs.orgwiley.com.

Fragment-based drug design (FBDD) insights: S-8307, being a relatively small molecule compared to Ang II, could be viewed as an early example of a fragment-like lead. Theoretical fragmentation of S-8307 and analysis of its sub-structures could inform FBDD campaigns for new targets wiley.com.

Pharmacophore re-definition: Re-examining the pharmacophore model derived from S-8307 and Ang II, using advanced computational tools, could refine the understanding of essential features for AT1 receptor binding and antagonism, potentially identifying new chemical space for exploration wikipedia.orgucl.ac.benih.govuoa.grwiley.com.

Educational and Historical Significance in Pharmaceutical Discovery

The story of S-8307 is a compelling narrative in the history of pharmaceutical innovation, embodying several key aspects of drug discovery:

Transition to non-peptide drugs: S-8307 marked a significant shift from metabolically labile peptide antagonists (like saralasin) to stable, orally active non-peptide compounds, a major breakthrough in drug design nih.govresearchgate.net.

Pioneering rational drug design: Its development, particularly the subsequent optimization to losartan, is a prime example of "rational drug design," where molecular modeling and structure-activity relationships (SAR) were used to systematically improve a lead compound based on the known structure of the endogenous ligand (Ang II) wikipedia.orgnih.govuoa.grresearchgate.net. This demonstrated the power of a targeted approach over random screening.

Iterative optimization and serendipity: The journey from S-8307's weak activity to losartan's clinical success highlights the iterative nature of drug discovery, involving initial lead identification, extensive chemical modification, and pharmacological evaluation ahajournals.orguoa.gr. It also underscores the role of insightful interpretation of initial, seemingly unpromising, results.

Case study for drug discovery education: S-8307 serves as an excellent educational case study, illustrating how initial "weak but selective" hits can be transformed into blockbuster drugs through dedicated research and the application of evolving scientific principles ahajournals.orguoa.gr.

Application of Modern Computational Methods to S-8307's Initial Design Challenges

S-8307's inherent limitations, such as weak potency, short duration of action, and limited oral bioavailability, were significant challenges in its initial development nih.govahajournals.orgwikipedia.orgucl.ac.beoup.comnih.gov. Modern computational methods could be applied retrospectively to these challenges, providing a hypothetical "what if" scenario for accelerated drug development.

Virtual screening and lead optimization: Advanced molecular docking and virtual screening techniques could have been used to identify S-8307-like compounds with better initial binding affinities from vast chemical libraries wiley.comresearchgate.netnih.govcache-challenge.org.

Molecular dynamics simulations: Simulations could analyze the dynamic interactions of S-8307 with the AT1 receptor, identifying conformational flexibility or instability that contributed to its weak binding or rapid dissociation researchgate.net. This could have guided more precise structural modifications.

Free energy perturbation (FEP) calculations: FEP, a highly accurate computational method, could have predicted the binding affinity changes resulting from various structural modifications to S-8307, guiding the synthesis of more potent analogs like EXP6155 and EXP6803 more efficiently researchgate.net.

AI/Machine Learning in SAR: Modern AI and machine learning algorithms could analyze the SAR data generated during S-8307's optimization (e.g., the relationship between structural changes and increased potency leading to losartan) to predict optimal modifications with greater speed and accuracy than traditional methods wiley.comcache-challenge.orgsbdd-congress.it.

ADME/Tox prediction: Computational ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity prediction tools, which are now routinely integrated into drug design, could have identified the bioavailability issues of S-8307 earlier and guided modifications to improve its pharmacokinetic profile wiley.com.

By applying these sophisticated computational approaches, researchers could hypothetically re-engineer the optimization pathway of S-8307, demonstrating how modern tools could streamline the drug discovery process and potentially overcome initial design challenges more rapidly and efficiently.

Q & A

Basic Research Questions

Q. How should a research question for studying S 8307 be formulated to ensure scientific rigor?

  • Methodological Answer : Use the PICOT framework to structure the question, specifying:

  • P opulation (e.g., cell lines, animal models),
  • I ntervention (e.g., dosage, administration route of this compound),
  • C omparison (e.g., control groups or alternative compounds),
  • O utcome (e.g., cytotoxicity, metabolic changes),
  • T imeframe (e.g., acute vs. chronic exposure).
    This framework ensures specificity and alignment with experimental goals . Avoid vague terms and prioritize hypotheses that address mechanistic or functional gaps identified in prior literature .

Q. What experimental design principles are critical for initial studies on this compound?

  • Methodological Answer :

  • Reproducibility : Document experimental protocols in detail, including solvent systems, purity verification methods (e.g., HPLC, NMR), and environmental conditions (e.g., temperature, pH) .
  • Controls : Include positive/negative controls and blinded randomization where applicable to minimize bias .
  • Sample Size : Conduct power analyses to determine statistically valid sample sizes, even in exploratory phases .
  • Example table for dose-response studies:
Concentration (µM)Replicates (n)Observed Effect (%)p-value
10615 ± 30.07
50662 ± 8<0.01

Q. How can researchers effectively collect and validate primary data on this compound?

  • Methodological Answer :

  • Primary Data : Use standardized assays (e.g., MTT for cytotoxicity, LC-MS for metabolite profiling) and validate results with orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry) .
  • Ethical Considerations : For in vivo studies, adhere to institutional review board (IRB) protocols and ARRIVE guidelines for reporting .
  • Bias Mitigation : Pre-register study designs on platforms like OSF to reduce selective reporting .

Advanced Research Questions

Q. How can contradictory findings in this compound studies be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity (I² statistic) and publication bias (funnel plots) .
  • Mechanistic Replication : Test conflicting hypotheses under identical conditions (e.g., varying cell culture media or assay endpoints) .
  • Root-Cause Analysis : Create a decision tree to isolate variables (e.g., impurity profiles, solvent stability) that may explain discrepancies .

Q. What statistical approaches are recommended for complex datasets in this compound research?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS-DA to identify latent variables influencing this compound’s bioactivity .
  • Time-Series Data : Use mixed-effects models to account for longitudinal variability in pharmacokinetic studies .
  • Machine Learning : Train classifiers on omics data (e.g., transcriptomics) to predict this compound response phenotypes .

Q. How can the reproducibility of this compound studies be enhanced in interdisciplinary research?

  • Methodological Answer :

  • Collaborative Validation : Share raw datasets and code via repositories like Zenodo or GitHub .
  • Detailed Supplemental Materials : Include step-by-step protocols, raw spectra, and negative results in supplementary files .
  • Cross-Lab Replication : Partner with independent labs to verify key findings using harmonized protocols .

Q. What strategies address ethical and methodological challenges in this compound clinical translation?

  • Methodological Answer :

  • Preclinical Transparency : Disclose all adverse events, even if statistically non-significant, in preclinical dossiers .
  • Phase 0 Trials : Use microdosing studies with isotopic labeling (e.g., ¹⁴C-S 8307) to assess human pharmacokinetics without therapeutic intent .

Methodological Resources

  • Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation .
  • Literature Review : Use systematic review tools (e.g., PRISMA checklist) to map this compound’s research landscape and identify knowledge gaps .
  • Conflict Resolution : Establish a conflict-of-interest committee for collaborative studies involving proprietary this compound derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.